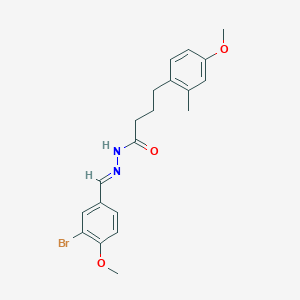![molecular formula C23H25N3O3 B297949 2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297949.png)
2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, also known as CEP-26401, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and is implicated in numerous neurological disorders. By modulating the activity of this receptor, 2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione can enhance synaptic plasticity and potentially improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that 2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione can enhance synaptic plasticity in the hippocampus, a brain region critical for learning and memory. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been found to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using 2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is its limited solubility in aqueous solutions, which can make dosing and administration challenging.
将来の方向性
There are several future directions for research on 2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione and its potential therapeutic applications.
合成法
2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione was first synthesized by researchers at Cephalon, Inc. The synthesis method involves the reaction of 3,4-dimethylphenylhydrazine with 4-methoxyphenylacetic acid, followed by cyclization with ethyl acetoacetate and isobutyl chloroformate. The resulting product is then subjected to a series of reactions to yield 2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione.
科学的研究の応用
2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has shown potential as a therapeutic agent for various diseases and conditions. It has been studied for its neuroprotective effects in the treatment of Parkinson's disease and Alzheimer's disease. It has also been investigated for its potential in treating anxiety and depression.
特性
製品名 |
2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione |
|---|---|
分子式 |
C23H25N3O3 |
分子量 |
391.5 g/mol |
IUPAC名 |
4-(3,4-dimethylphenyl)-7-(4-methoxyphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C23H25N3O3/c1-14-5-8-17(13-15(14)2)26-22(27)19-20(16-6-9-18(29-3)10-7-16)24-11-4-12-25(24)21(19)23(26)28/h5-10,13,19-21H,4,11-12H2,1-3H3 |
InChIキー |
ZNHQAQNZJHWOBI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=C(C=C5)OC)C |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=C(C=C5)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297871.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)

![2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B297877.png)
![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)

![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)
![ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B297889.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297890.png)
![4-{2-[4-(4-Methoxy-3-methylphenyl)butanoyl]carbohydrazonoyl}phenyl acetate](/img/structure/B297891.png)